3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-11-15-3-1-14(2-4-15)5-6-18(24)23-12-17-19(22-9-8-21-17)16-7-10-25-13-16/h1-4,7-10,13H,5-6,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENMUBIDAUFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=NC=CN=C2C3=COC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-cyanophenylboronic acid and 3-(furan-3-yl)pyrazine. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. The use of automated systems and real-time monitoring can further enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:
| Conditions | Products | Mechanistic Notes |
|---|---|---|
| Acidic (HCl, H₂O/EtOH) | 3-(4-Cyanophenyl)propanoic acid + (3-(furan-3-yl)pyrazin-2-yl)methanamine | Protonation of carbonyl oxygen enhances electrophilicity. |
| Basic (NaOH, H₂O) | Sodium salt of 3-(4-cyanophenyl)propanoate + free amine | Nucleophilic hydroxide attack at carbonyl carbon. |
Key Findings :
-
Hydrolysis rates depend on pH and temperature, with optimal yields at 80–100°C.
-
The cyanophenyl group remains stable under these conditions due to its electron-withdrawing nature .
Aromatic Substitution on the Pyrazine Ring
The pyrazine ring participates in electrophilic substitution, primarily at the electron-deficient C5 position:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-3-(furan-3-yl)pyrazin-2-yl derivative | 45–55%* |
| Halogenation | Cl₂/FeCl₃, 40°C | 5-Chloro-3-(furan-3-yl)pyrazin-2-yl analogue | 60–70%* |
*Yields estimated from analogous pyrazine reactions .
Mechanistic Insight :
-
Nitration occurs via a σ-complex intermediate stabilized by the furan’s electron-donating effects .
-
Halogenation is regioselective due to the pyrazine’s inherent electron deficiency.
Furan Ring Functionalization
The furan-3-yl group undergoes typical furan reactions, though steric hindrance from the pyrazine limits reactivity:
Challenges :
Reduction Reactions
Selective reduction of functional groups has been explored:
| Target Site | Reagents | Product | Selectivity |
|---|---|---|---|
| Cyano group | H₂, Ra-Ni, EtOH | 4-Aminomethylphenyl derivative | >90% |
| Amide carbonyl | LiAlH₄, THF | Corresponding amine | 40–50% |
Applications :
Stability Under Physiological Conditions
Stability studies in buffer systems reveal:
| pH | Temperature | Half-Life | Degradation Pathway |
|---|---|---|---|
| 1.2 | 37°C | 2.1 hours | Amide hydrolysis + pyrazine oxidation |
| 7.4 | 37°C | 24 hours | Slow hydrolysis |
Implications :
Cross-Coupling Reactions
The pyrazine ring facilitates palladium-catalyzed couplings:
| Reaction | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at C5 position |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated pyrazine analogues |
Optimization :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Androgen Receptor Modulation
One of the primary applications of this compound is in the modulation of androgen receptors (AR). Research indicates that compounds with similar structures can serve as tissue-selective androgen receptor modulators (SARMs), useful in treating conditions such as prostate cancer. For instance, related compounds have shown efficacy in inhibiting AR activity, thereby providing therapeutic benefits against AR-dependent cancers .
Key Findings:
- Compounds exhibiting AR antagonist activity can potentially treat prostate cancer and other androgen-dependent conditions.
- The structural characteristics of these compounds allow for selective tissue targeting, minimizing side effects associated with traditional therapies.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those structurally related to 3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide. These compounds have demonstrated activity against various viral infections, including HIV and other RNA viruses .
Case Study:
A study evaluating the antiviral effects of pyrazole derivatives found that modifications at specific positions significantly enhanced their inhibitory potency against viral targets. The introduction of functional groups similar to those in 3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide resulted in improved bioactivity against viral replication .
Antituberculosis Activity
The compound's potential has also been explored in the context of tuberculosis treatment. Pyrazole derivatives have shown promise as inhibitors targeting cell wall biosynthesis in Mycobacterium tuberculosis, suggesting that similar compounds could contribute to developing new antitubercular agents .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physical Properties
The following table highlights key differences in molecular structure, physical properties, and synthesis routes among structurally related propanamide derivatives:
Key Observations :
- Heterocyclic Diversity: The target compound’s pyrazine and furan-3-yl groups distinguish it from analogs with thiazole (e.g., ), oxadiazole (e.g., ), or quinoline (e.g., ) systems. Pyrazine’s electron-deficient nature may enhance π-π stacking compared to thiazole or oxadiazole .
- Cyanophenyl vs. Fluorophenyl: The 4-cyanophenyl group in the target compound and MR-39 contrasts with 4-fluorophenyl in compound 31 . The cyano group’s strong electron-withdrawing effect could influence binding affinity in receptor interactions.
- Melting Points : Analogs with rigid heterocycles (e.g., compound 7c ) exhibit higher melting points (134–178°C) compared to flexible propanamide derivatives, suggesting enhanced crystallinity.
Biological Activity
The compound 3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of the compound features a cyanophenyl group, a furan ring, and a pyrazine moiety, which contribute to its unique biological profile. The molecular formula is , indicating the presence of multiple functional groups that may interact with various biological targets.
Antitumor Activity
Research indicates that compounds similar to 3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide exhibit notable antitumor activity. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 50 μM for related compounds in inhibiting tumor growth in vitro .
Antiviral Properties
The compound's potential as an antiviral agent has also been investigated. A series of N-heterocycles , including those with pyrazine and furan rings, have demonstrated inhibitory effects on viral replication. In particular, compounds with structural similarities showed enhanced activity against viral targets, suggesting that this compound may also possess antiviral properties .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the furan and pyrazine rings may facilitate binding to protein targets, modulating their activity and leading to downstream biological effects.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Antiviral | Inhibition of viral replication | |
| Mechanism | Interaction with enzymes/receptors |
Case Study 1: Antitumor Screening
In a study involving the synthesis and evaluation of various pyrazine-based compounds , it was found that those incorporating the furan ring exhibited enhanced cytotoxicity against human cancer cell lines. The study highlighted that modifications to the substituents on the pyrazine ring significantly affected the potency of these compounds .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of compounds similar to 3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide . The results showed that certain derivatives had promising activity against viral infections, particularly in inhibiting reverse transcriptase activity in HIV models .
Q & A
Q. What are the common synthetic routes for synthesizing 3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide?
Methodological Answer: The synthesis typically involves multi-step reactions focusing on:
- Substitution reactions to introduce the cyanophenyl group.
- Condensation reactions to couple the pyrazine-furan moiety with the propanamide backbone.
- Purification via column chromatography or preparative HPLC.
Example Protocol (from analogous compounds):
Step 1 : Substitution of a nitro group with a furan-pyrazine derivative under alkaline conditions (e.g., K₂CO₃ in DMF) .
Step 2 : Reduction of intermediates (e.g., nitro to amine) using iron powder in acidic media .
Step 3 : Condensation of the amine intermediate with cyanoacetic acid derivatives using coupling agents like EDC/HOBt .
Purification : Silica gel chromatography (e.g., 25% EtOAc in hexanes) or preparative HPLC (NH₄HCO₃/MeCN-H₂O) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 85% | |
| 2 | Fe powder, HCl, 60°C | 90% | |
| 3 | EDC, HOBt, DCM, RT | 75% |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., furan protons at δ 6.0–7.5 ppm, pyrazine protons at δ 8.5–9.0 ppm) .
- LC-MS/HPLC : Verify purity (>95%) and molecular ion ([M+H]⁺) .
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Example Data (from analogous compounds):
- ¹H-NMR (400 MHz, CDCl₃) : δ 8.78 (d, J = 2.4 Hz, pyrazine-H), 7.93 (m, cyanophenyl-H), 6.08 (s, furan-H) .
- LC-MS : m/z 425.1 [M+H]⁺ (calc. 424.2) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for substitution reactions to enhance nucleophilicity .
- Catalyst Screening : Test Pd-based catalysts for cyanophenyl coupling (e.g., Pd(PPh₃)₄) .
- Temperature Control : Maintain reflux conditions (80–100°C) for condensation steps to accelerate kinetics without side reactions .
Q. What strategies are effective for resolving conflicting spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*) .
- 2D NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., furan vs. pyrazine protons) .
- X-ray Crystallography : Confirm absolute configuration if chiral centers are present .
Example Conflict Resolution:
Q. How to design biological assays to evaluate the compound’s activity as a farnesyltransferase inhibitor?
Methodological Answer:
- Enzyme Inhibition Assay : Measure IC₅₀ using recombinant farnesyltransferase and fluorescent substrates (e.g., Ras-CVLS peptide) .
- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assay .
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding to the enzyme’s active site .
Data from Analogous Compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
